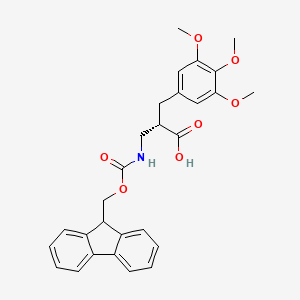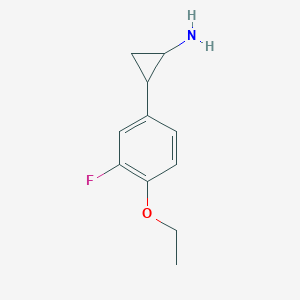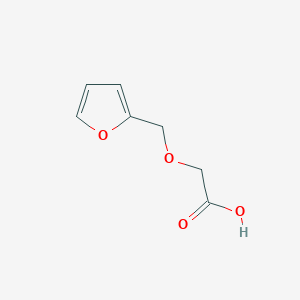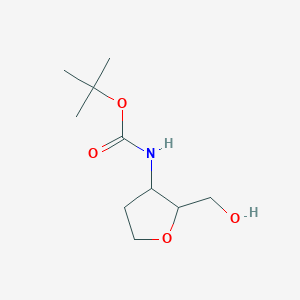
1-Chloro-2-(2-chloroethoxy)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-chloroethoxy)ethene is an organic compound with the molecular formula C4H7ClO. It is a chlorinated ether, characterized by the presence of both chloro and ethoxy groups attached to an ethene backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
The synthesis of 1-Chloro-2-(2-chloroethoxy)ethene typically involves the reaction of ethene with 2-chloroethanol in the presence of a base. The reaction conditions often include the use of solvents such as benzene or toluene and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .
Análisis De Reacciones Químicas
1-Chloro-2-(2-chloroethoxy)ethene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols. Common reagents used in these reactions include strong bases like potassium hydroxide (KOH) and oxidizing agents such as hydrogen peroxide (H2O2). .
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-chloroethoxy)ethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(2-chloroethoxy)ethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-Chloro-2-(2-chloroethoxy)ethene can be compared with other similar compounds such as:
2-Chloroethyl vinyl ether: Similar in structure but with a vinyl group instead of an ethene backbone.
1-Chloro-2-ethoxyethane: Contains an ethoxy group but lacks the additional chlorine atom.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups but differs in its overall structure and reactivity .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C4H6Cl2O |
|---|---|
Peso molecular |
140.99 g/mol |
Nombre IUPAC |
1-chloro-2-[(E)-2-chloroethenoxy]ethane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-7-4-2-6/h1,3H,2,4H2/b3-1+ |
Clave InChI |
MJZFTTWUUKCSHK-HNQUOIGGSA-N |
SMILES isomérico |
C(CCl)O/C=C/Cl |
SMILES canónico |
C(CCl)OC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


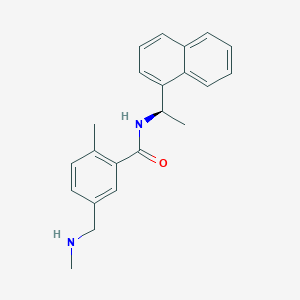
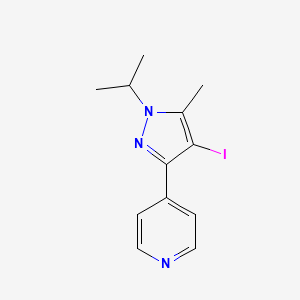
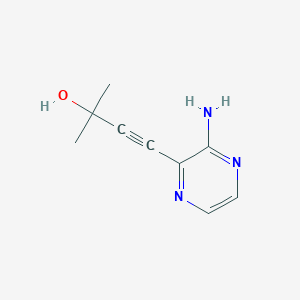
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B12977079.png)


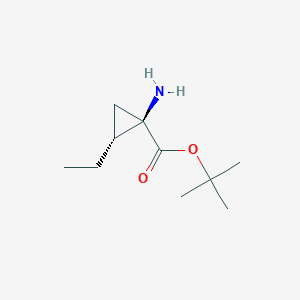
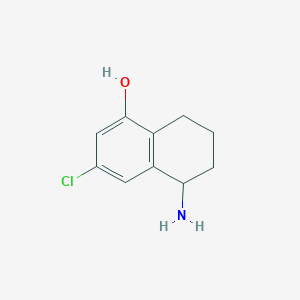
![tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate](/img/structure/B12977102.png)
